Methyl 3,5-dichloro-6-hydroxypicolinate
Description
Contextualizing Pyridine-2-Carboxylates within Heterocyclic Compound Research
Pyridine-2-carboxylates, as derivatives of picolinic acid, are a significant class of heterocyclic compounds. nih.gov Their structure, featuring a carboxylic acid group at the 2-position of the pyridine (B92270) ring, allows for a wide range of chemical modifications, leading to a diverse array of molecules with varied applications. nih.govnih.gov These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai The pyridine nitrogen atom and the carboxylate group provide multiple coordination sites, making them valuable ligands in coordination chemistry. researchgate.net Research into pyridine-2-carboxylates often focuses on the synthesis of novel derivatives and the evaluation of their biological activities, which can be profoundly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.gov
Significance of Halogenation and Hydroxylation in Pyridine Core Structures
The introduction of halogen and hydroxyl groups onto a pyridine core dramatically influences the molecule's electronic properties, reactivity, and biological activity. Halogenation, the process of introducing one or more halogen atoms, is a critical tool in medicinal and agricultural chemistry for modulating the properties of bioactive compounds. nih.govmountainscholar.org Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, chlorination can enhance the herbicidal or pharmaceutical efficacy of pyridine derivatives.
Hydroxylation, the introduction of a hydroxyl (-OH) group, also imparts significant changes to a pyridine molecule. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological receptors. researchgate.net It can also alter the acidity and reactivity of the pyridine ring. The presence of both halogen and hydroxyl substituents on a pyridine core, as in Methyl 3,5-dichloro-6-hydroxypicolinate, creates a unique chemical entity with a specific set of properties that are of great interest in various research fields. nih.govdergipark.org.tr
Overview of Research Trajectories for this compound and Chemically Related Analogues
Research into this compound and its analogues is primarily driven by their potential applications in agrochemistry and medicinal chemistry. nih.govnih.gov Picolinic acid derivatives are a well-established class of synthetic auxin herbicides, and the introduction of different substituents is a key strategy for the discovery of new and more effective herbicidal agents. nih.govnih.govresearchgate.net The specific combination of dichloro and hydroxy substituents on the picolinate (B1231196) backbone is a subject of investigation for its potential to confer desirable herbicidal properties, such as enhanced activity and selectivity.
In the pharmaceutical realm, picolinic acid derivatives have been explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and immunomodulatory effects. ontosight.aidrugbank.com The unique electronic and steric profile of molecules like this compound makes them interesting candidates for further investigation as potential therapeutic agents or as scaffolds for the development of new drugs. ontosight.aidrugbank.com Current research trajectories likely focus on the synthesis of new analogues, the evaluation of their biological activities, and the elucidation of their structure-activity relationships to optimize their desired properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPJXVPMFQUUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Synthesis
Methyl 3,5-dichloro-6-hydroxypicolinate is a distinct chemical entity with the molecular formula C₇H₅Cl₂NO₃. chemicalbook.comamadischem.com
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2368871-72-9 |
| Molecular Formula | C₇H₅Cl₂NO₃ |
| Molecular Weight | 222.03 g/mol |
While specific, detailed synthesis procedures for this compound are not widely available in the public domain, its synthesis can be inferred from established methods for preparing substituted pyridines. A plausible synthetic route would likely involve the multi-step transformation of a suitable pyridine (B92270) precursor, incorporating chlorination, hydroxylation, and esterification reactions. The synthesis of a closely related compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, involves the esterification of the corresponding carboxylic acid with methanol (B129727) and thionyl chloride. This suggests that a similar esterification step could be employed in the final stage of synthesizing this compound from 3,5-dichloro-6-hydroxypicolinic acid.
Molecular Structure, Conformational Analysis, and Intermolecular Interactions
Advanced Crystallographic Investigations of Methyl 3,5-dichloro-6-hydroxypicolinate and Analogues
Single-crystal X-ray diffraction (SCXRD) is a premier technique for unambiguous structure determination. mdpi.com For analogues such as halogenated pyridines, the method reveals critical structural information. For instance, the crystal structure of 3,5-dichloro-6-methylpyridin-2-amine, a related dichlorinated pyridine (B92270), was determined using a diffractometer with Mo Kα radiation at a low temperature (100.0 K). nih.gov Such studies allow for the precise definition of the unit cell parameters, which describe the fundamental repeating unit of the crystal. mdpi.com
In another relevant example, the hydrated salt 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate was analyzed, revealing a planar pyridinium (B92312) cation. nih.gov The collection of diffraction data for these analogues typically involves multi-scan absorption corrections to ensure data accuracy. nih.gov The resulting structural solutions provide the foundational data for in-depth analysis of intermolecular forces. mdpi.com
Table 1: Representative Crystallographic Data for a Related Dichlorinated Pyridine Analogue
| Parameter | 3,5-Dichloro-6-methylpyridin-2-amine nih.gov |
|---|---|
| Chemical Formula | C₆H₆Cl₂N₂ |
| Molecular Weight (Mr) | 177.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (assumed from common packing) |
| a (Å) | 12.7670 (3) |
| b (Å) | 3.8037 (1) |
| c (Å) | 15.4129 (3) |
| β (°) | 104.990 (1) |
| Volume (V) (ų) | 723.01 (3) |
| Z (Molecules per unit cell) | 4 |
Note: This interactive table provides crystallographic data for a known analogue to illustrate the type of information obtained from SCXRD studies.
The assembly of individual molecules into a stable, three-dimensional crystal lattice is known as crystal packing. This arrangement is directed by a combination of non-covalent interactions, leading to complex supramolecular architectures. nih.gov In substituted pyridine systems, these architectures can range from simple chains and layers to intricate three-dimensional networks. researchgate.net
For example, in the crystal structure of 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate, the cations, anions, and water molecules are linked together to form a dense, three-dimensional network. nih.gov Similarly, the molecules of 3,5-dichloro-6-methylpyridin-2-amine are first linked into dimers, which are then connected and packed into columns along a crystallographic axis. nih.gov The study of these supramolecular motifs is crucial, as the packing efficiency and the nature of the intermolecular contacts can significantly influence properties like solubility and thermal stability. mdpi.com
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that plays a dominant role in the crystal engineering of molecules containing hydrogen bond donors (like -OH and -NH₂) and acceptors (like N, O). purdue.edulibretexts.org It results from the attractive force between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom. purdue.edu
Table 2: Common Hydrogen Bond Motifs in Dichlorinated Pyridine Analogues
| Donor-H···Acceptor | Description | Typical Ring Motif | Reference |
|---|---|---|---|
| N—H···N | Links molecules into dimeric structures. | R²₂(8) | nih.gov |
| N—H···Cl | Connects dimers into larger assemblies. | - | nih.gov |
| O—H···O | Links water molecules or anion groups. | - | nih.gov |
| N—H···O | Connects cations to anions or water. | - | nih.gov |
Note: This interactive table summarizes common hydrogen bonding interactions found in the crystal structures of related compounds.
Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. libretexts.orgwikipedia.org These interactions, arising from a combination of electrostatic and dispersion forces, are crucial in the crystal packing of many aromatic compounds, including pyridine derivatives. researchgate.net The stability and geometry of π-π stacking can be significantly influenced by substituents on the aromatic ring. nih.gov
The interaction can manifest in several geometries, such as sandwich, parallel-displaced, or T-shaped configurations. researchgate.net Theoretical calculations on pyridine dimers have shown that the antiparallel-displaced geometry is often the most stable, with significant binding energy. researchgate.net In crystal structures, π-π stacking is identified by interplanar distances typically in the range of 3.3–3.8 Å between the centroids of the aromatic rings. researchgate.net While strong hydrogen bonding often dominates the packing in hydroxypicolinate systems, π-π interactions provide an additional stabilizing force, contributing to the formation of layered or columnar supramolecular assemblies. rsc.org
Spectroscopic Characterization Methodologies for Structural Elucidation
While crystallography provides a static picture of the solid state, spectroscopic methods probe the energetic states of molecules, offering complementary information about functional groups and bonding environments.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For a compound like this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of a hydroxyl (-OH) group would give rise to a broad absorption band, with its position and width being indicative of the extent of hydrogen bonding. mdpi.com The carbonyl (C=O) group of the methyl ester would produce a strong, sharp absorption at a characteristic frequency. Vibrations associated with the dichlorinated pyridine ring and other bonds would appear in the fingerprint region of the spectrum.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3400 - 3200 | Broad, Strong |
| Ester (C=O) | C=O Stretch | ~1730 - 1710 | Strong, Sharp |
| Aromatic Ring | C=C and C=N Stretches | ~1600 - 1450 | Medium to Strong |
| Ester (C-O) | C-O Stretch | ~1300 - 1100 | Medium |
Note: This interactive table lists the predicted IR absorption frequencies for the primary functional groups of the target molecule based on established correlation charts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical information about its chemical environment.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic proton on the pyridine ring, the hydroxyl proton, and the methyl protons of the ester group. The chemical shift of the single aromatic proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating hydroxyl group. The hydroxyl proton's signal would likely be a broad singlet, and its position could vary depending on the solvent and concentration. The methyl group would appear as a sharp singlet, typically in the upfield region of the spectrum.
The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms bonded to the chlorine and oxygen atoms would show characteristic shifts, and the carbonyl carbon of the ester group would appear at a significantly downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and may vary based on experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.0 | 120 - 130 |
| OH | 5.0 - 6.0 (broad) | - |
| OCH₃ | 3.8 - 4.0 | 50 - 55 |
| C=O | - | 160 - 170 |
| C-Cl | - | 130 - 140 |
| C-OH | - | 150 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, with its conjugated system, will be the primary chromophore responsible for these absorptions. The presence of substituents like chlorine atoms, a hydroxyl group, and a methyl ester group will influence the wavelength of maximum absorption (λmax) by modifying the energy levels of the molecular orbitals.
Computational and Theoretical Studies of Molecular Geometry and Electronic Properties
Computational chemistry provides invaluable tools for investigating the molecular structure and electronic properties of compounds like this compound, complementing experimental data.
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be performed to optimize its geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure at its lowest energy state.
Analysis of Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within a molecule is key to predicting its reactivity. DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. For this compound, an MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically shown in red, would indicate areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential, shown in blue, would highlight electron-deficient areas prone to nucleophilic attack.
Conformational Dynamics and Energetics of Related Bicyclic Systems
While this compound is not bicyclic, the principles of conformational analysis are still relevant, particularly concerning the rotation around the C-O bond of the ester group. Computational studies can model the energy changes associated with this rotation, helping to identify the most stable conformer. This type of analysis provides insight into the molecule's flexibility and the preferred spatial orientation of its functional groups.
Quantum Chemical Topology Approaches (e.g., QTAIM, NCI plot)
Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the nature of chemical bonds and intermolecular interactions. QTAIM analysis of the electron density would characterize the properties of the covalent bonds within this compound. An NCI plot would help to visualize and understand weaker interactions, such as intramolecular hydrogen bonds that might exist between the hydroxyl group and the adjacent nitrogen atom or ester group, which can play a significant role in stabilizing the molecular structure.
Structure Activity Relationship Sar Studies of Methyl 3,5 Dichloro 6 Hydroxypicolinate and Its Chemical Analogues
Correlating Structural Features with Biological and Chemical Activities
The biological and chemical profile of Methyl 3,5-dichloro-6-hydroxypicolinate is a composite of the individual contributions from its key structural components: the dichlorinated pyridine (B92270) ring, the hydroxyl group, and the methyl ester moiety. Each feature plays a distinct role in shaping the molecule's electronic, steric, and hydrogen-bonding characteristics, which in turn determine its interactions with biological targets.
The presence and positioning of halogen atoms on an aromatic ring are critical determinants of a molecule's activity. In this compound, the two chlorine atoms at the C3 and C5 positions significantly influence the electronic nature of the pyridine ring. As electron-withdrawing groups, they reduce the electron density of the aromatic system. nih.govresearchgate.net This electronic modification can enhance the molecule's ability to participate in certain binding interactions or can increase its acidity.
SAR studies on related heterocyclic compounds have consistently shown that halogen substitution can profoundly impact biological outcomes. For instance, in studies of 1-phenylbenzazepine ligands, the inclusion of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com The specific pattern of halogenation is crucial; the number, type (F, Cl, Br, I), and location of halogens can fine-tune a compound's lipophilicity, metabolic stability, and binding affinity.
| Substitution Pattern | Expected Electronic Effect on Ring | Potential Impact on Biological Activity |
|---|---|---|
| 3,5-dichloro (as in the title compound) | Strong electron withdrawal | May enhance binding affinity through specific interactions; modifies pKa of hydroxyl group. |
| 3-monochloro | Moderate electron withdrawal | Potentially lower binding affinity compared to the dichloro analogue if both halogens are required. |
| 3,5-difluoro | Strong electron withdrawal, smaller atomic size | May alter binding selectivity and improve metabolic stability due to the strength of the C-F bond. |
| Unsubstituted | Neutral | Likely serves as a low-activity baseline, highlighting the importance of halogen substituents. |
The hydroxyl group at the C6 position is a pivotal functional group, often acting as a key pharmacophore. nih.gov Its ability to function as both a hydrogen bond donor and acceptor allows it to form critical interactions with amino acid residues in biological targets like enzymes or receptors. The presence of a hydroxyl group is a common feature in many bioactive molecules, and its removal or modification often leads to a significant loss of activity. nih.gov
The electronic environment created by the adjacent chlorine atoms and the pyridine nitrogen affects the acidity (pKa) of this hydroxyl group. This modulation can be critical for its ionization state at physiological pH, influencing its interaction profile. Quantitative Structure-Activity Relationship (QSAR) models frequently incorporate descriptors related to the number and properties of hydroxyl groups, underscoring their importance in predicting biological activity. mdpi.com Studies on other halogenated aromatic compounds have also confirmed the importance of hydroxyl groups for increasing binding to biological targets. researchgate.net
| C6-Substituent | Hydrogen Bonding Capability | Anticipated Effect on Activity |
|---|---|---|
| -OH (hydroxyl) | Donor and Acceptor | Essential for key binding interactions; removal would likely abolish or drastically reduce activity. |
| -OCH₃ (methoxy) | Acceptor only | Loss of hydrogen bond donor capability would likely decrease binding affinity. |
| -H (unsubstituted) | None | Complete loss of key interactions, resulting in a significant drop in potency. |
| -SH (thiol) | Donor and Acceptor (weaker) | May retain some activity but with altered binding geometry and affinity. |
Furthermore, the ester moiety significantly influences the compound's physicochemical properties, such as solubility, lipophilicity, and ability to permeate biological membranes. As a prodrug, an ester can be designed to be hydrolyzed by cellular esterases, releasing the corresponding carboxylic acid as the active molecule in situ. Conversely, the ester may be essential for fitting into a specific binding pocket where a charged carboxylate would be unfavorable. In some contexts, ester groups have been found to decrease certain types of activity, such as antioxidant potential. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Picolinates and Related Pyridines
QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like halogenated picolinates, a QSAR model can be developed to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts.
Developing a robust QSAR model involves calculating a variety of molecular descriptors that quantify different aspects of the molecules' structures. These descriptors are then used to create a regression or classification model. For halogenated pyridines, key descriptors would likely include:
Electronic Descriptors : Parameters like Hammett constants for the substituents, partial atomic charges, and dipole moment to capture the effects of the electron-withdrawing halogens and the hydroxyl group.
Lipophilicity Descriptors : Typically logP (the logarithm of the octanol-water partition coefficient), which is crucial for membrane permeability and hydrophobic interactions.
Steric/Topological Descriptors : Molecular weight, molar volume, surface area, and shape indices that describe the size and geometry of the molecule.
Feature-Based Descriptors : Counts of specific functional groups, such as hydrogen bond donors/acceptors, which are critical for molecular recognition. mdpi.com
A hypothetical QSAR equation might take the form: Biological Activity = c0 + c1(logP) + c2(σ) + c3(V) + ... where c represents coefficients, logP is lipophilicity, σ is an electronic parameter, and V is a steric parameter. Validation of such models is critical to ensure their predictive power. nih.govmdpi.com
| Descriptor Class | Examples | Significance for Halogenated Picolinates |
|---|---|---|
| Electronic | Partial charges, Hammett constants, Dipole moment | Quantifies the strong electron-withdrawing effects of the two chlorine atoms and the influence of the hydroxyl group. |
| Lipophilic | logP, MlogP | Models the compound's ability to cross biological membranes and engage in hydrophobic binding. |
| Steric | Molar volume, Molecular weight, Surface area | Defines the size and shape constraints for fitting into a specific binding site. |
| Structural | Hydrogen bond donor/acceptor count, Rotatable bonds | Accounts for key pharmacophoric features like the hydroxyl group and the conformational flexibility of the ester. mdpi.com |
Design Principles for Modulating Activity through Systematic Structural Modification
The insights gained from SAR and QSAR studies provide a clear roadmap for the rational design of new molecules with tailored activities. The core principle involves making systematic, well-reasoned structural modifications to a lead compound to optimize its interaction with its target. mdpi.com
For this compound, a design strategy would involve:
Scaffold Hopping and Simplification : Retaining the core hydroxypicolinate scaffold while exploring alternative, synthetically accessible ring systems. mdpi.com
Systematic Modification of Substituents :
Halogen Position : Synthesizing analogues with chlorine at different positions, or replacing chlorine with other halogens (F, Br) to fine-tune electronic properties and size.
Hydroxyl Group Bioisosteres : Replacing the hydroxyl group with other hydrogen-bonding moieties like -NH2, -SH, or -CONH2 to probe the specific requirements of the target's binding pocket.
Ester Moiety Variation : Modifying the ester to an ethyl, propyl, or other alkyl ester to explore steric limits, or converting it to an amide or the free carboxylic acid to alter its polarity and hydrogen bonding capability.
Utilizing QSAR for Virtual Screening : A validated QSAR model can be used to predict the activity of a virtual library of designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
This iterative cycle of design, synthesis, and testing, guided by SAR principles, is the foundation of modern medicinal chemistry and materials science.
Investigation of Pyridine Ring Substituents on Potency and Selectivity
Studies on various pyridine-containing molecules have established several general principles:
Electronic Effects : Electron-withdrawing groups (EWGs) like halogens or nitro groups decrease the basicity of the pyridine nitrogen and reduce the electron density of the ring, making it less susceptible to oxidation and altering its binding properties. nih.gov Conversely, electron-donating groups (EDGs) like amino or methoxy (B1213986) groups increase electron density.
Positional Isomerism : The location of a substituent dramatically alters its effect. For example, in studies of epibatidine (B1211577) analogues, moving a substituent around the pyridine ring resulted in significant changes in binding affinity and functional potency at nicotinic receptors. nih.gov
Steric Hindrance : Bulky substituents can create steric hindrance that may either prevent binding to an intended target or, alternatively, enhance selectivity by preventing binding to off-targets.
The specific substitution pattern of this compound (EWGs at C3/C5, a hydrogen-bonding donor/acceptor at C6, and an ester at C2) represents a highly tailored arrangement to achieve a specific activity profile. Changing any one of these substituents would be expected to modulate its potency and selectivity.
| Position | Substituent Type | General Effect on Ring Electronics | Potential Impact on Potency & Selectivity |
|---|---|---|---|
| C3, C5 | Halogen (EWG) | Decreases electron density, increases acidity of proximal groups. | Can enhance binding through specific contacts; modulates pKa. nih.gov |
| C4 | Amino (EDG) | Increases electron density. | May introduce a key hydrogen bonding point and alter receptor subtype selectivity. nih.gov |
| C6 | Hydroxyl (EWG inductive, EDG resonance) | Acts as a critical H-bond donor/acceptor. | Often essential for potency; modification can drastically alter activity. nih.gov |
| C2 | Ester (EWG) | Provides H-bond acceptor and potential steric bulk. | Influences solubility and can be a key recognition element or a prodrug handle. |
Metabolic Pathways and Environmental Fate of Chlorinated Pyridine Compounds
Microbial Biotransformation and Degradation of Halogenated Pyridines
Microbial metabolism is a primary mechanism for the breakdown of halogenated pyridine (B92270) compounds in natural environments. Various microorganisms have evolved enzymatic systems capable of transforming these synthetic molecules, often leading to their complete mineralization. The efficiency and pathways of this degradation are dependent on environmental conditions and the specific microbial communities present.
Reductive Dechlorination Pathways in Anaerobic Systems
Under anaerobic conditions, a key initial step in the degradation of chlorinated pyridines is reductive dechlorination. In this process, the chlorine substituent on the pyridine ring is removed and replaced with a hydrogen atom. This reaction is energetically favorable for certain anaerobic microorganisms that use the chlorinated compound as an electron acceptor. This initial dechlorination step is critical as it often reduces the toxicity of the compound and renders the pyridine ring more susceptible to subsequent oxidative attack and cleavage.
Pyridine Ring Cleavage Mechanisms in Microbial Degradation
Following initial transformations such as dechlorination, the microbial degradation of the pyridine ring can proceed. This process typically involves hydroxylation of the ring, followed by enzymatic cleavage. The opening of the aromatic ring is a critical step, converting the cyclic structure into aliphatic intermediates. These intermediates can then enter central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle, leading to their complete breakdown into carbon dioxide, water, and inorganic ions.
Role of Specific Microbial Strains and Enzymes in Degradation Processes
A variety of microbial strains have been identified that are capable of degrading halogenated pyridines. These microorganisms possess specific enzymes that catalyze the key steps in the degradation pathways. For instance, certain bacteria utilize monooxygenases and dioxygenases to hydroxylate the pyridine ring, initiating the degradation process. The genetic basis for these enzymatic capabilities is often located on plasmids, which can facilitate the transfer of degradation abilities between different bacterial populations.
Metabolomic Profiling and Pathway Analysis in Biological Systems for Related Compounds
Metabolomics provides a powerful tool for elucidating the metabolic pathways of xenobiotic compounds by identifying the full spectrum of metabolites produced during their biotransformation. This approach has been applied to understand the degradation of various environmental contaminants, including compounds structurally related to chlorinated pyridines.
Identification of Metabolites and Degradation Products
Through metabolomic analysis, a range of intermediate metabolites and final degradation products of chlorinated pyridine-related compounds have been identified. These studies confirm the stepwise nature of the degradation process, often involving initial modifications like N-dealkylation in related chloroacetamide herbicides, followed by hydroxylation and ring cleavage. nih.gov For example, in the degradation of certain chloroacetamide herbicides, N-dealkylation leads to the formation of primary aniline (B41778) derivatives, which are then further metabolized. nih.gov The identification of these metabolites is essential for reconstructing the complete degradation pathway and assessing any potential ecotoxicological risks associated with the intermediate products.
Comparative Metabolic Pathway Analysis in Microbial and Eukaryotic Systems
The metabolic fate of chlorinated pyridine compounds, such as Methyl 3,5-dichloro-6-hydroxypicolinate, is crucial for understanding their environmental persistence and potential biological impacts. While direct metabolic studies on this compound are not extensively available in public literature, a comparative analysis with structurally similar and well-researched chlorinated picolinic acid herbicides—namely clopyralid (B1669233), aminopyralid (B1667105), and picloram (B1677784)—provides significant insights into its likely biotransformation pathways in both microbial and eukaryotic systems.
These related compounds share the chlorinated pyridine core structure, suggesting that they may undergo analogous metabolic transformations. The primary routes of metabolism for these compounds involve microbial degradation in soil and specific enzymatic reactions in eukaryotic organisms like plants and animals.
Microbial Metabolic Pathways
In soil and aquatic environments, the degradation of chlorinated pyridine herbicides is predominantly carried out by microbial metabolism. invasive.org Microorganisms utilize these compounds as carbon and nitrogen sources, initiating a series of enzymatic reactions that lead to the breakdown of the pyridine ring.
A key metabolic pathway observed for compounds like clopyralid is decarboxylation, where the carboxylic acid group is removed. chemicalbook.com This is a critical initial step that can lead to further degradation of the aromatic ring. For picloram, another related herbicide, aerobic microbial degradation is the major pathway in soils, although it can be a slow process. invasive.orgorst.edu The rate of microbial metabolism is influenced by environmental factors such as soil moisture, temperature, and the amount of organic matter. invasive.org
Table 1: Comparison of Microbial Degradation of Chlorinated Picolinic Acids
| Compound | Primary Microbial Metabolic Pathway | Influencing Factors |
|---|---|---|
| Clopyralid | Decarboxylation chemicalbook.com | Soil moisture, temperature, organic matter content invasive.org |
| Picloram | Aerobic degradation invasive.orgorst.edu | Soil moisture, temperature invasive.org |
| Aminopyralid | Microbial breakdown wa.gov | Soil conditions wa.gov |
Eukaryotic Metabolic Pathways
In eukaryotic systems, such as plants and animals, the metabolism of chlorinated pyridine compounds differs significantly from microbial degradation.
In Plants:
Plants can metabolize chlorinated picolinic acid herbicides, although the extent and nature of this metabolism can vary between tolerant and susceptible species. In tolerant plants, a significant detoxification mechanism is the conjugation of the herbicide molecule with endogenous substances like glucose. epa.gov For instance, aminopyralid has been shown to form N-glucosides and glucose ester conjugates. epa.govepa.gov This process increases the water solubility of the compound, facilitating its sequestration within the plant cell, thereby reducing its phytotoxicity. In susceptible plants, however, these metabolic processes may be slower or absent, leading to the herbicidal effects. chemicalbook.com
In Animals:
In animal systems, including mammals, chlorinated picolinic acids are generally poorly metabolized and are rapidly excreted from the body. invasive.orgorst.edu Studies on picloram have shown that it is quickly absorbed through the gastrointestinal tract and excreted largely unchanged in the urine and feces. orst.edu Similarly, aminopyralid is mostly excreted unchanged, indicating a lack of significant metabolism. wa.govepa.gov This rapid elimination prevents the accumulation of the parent compound in tissues.
Table 2: Comparative Metabolism in Eukaryotic Systems
| Organism | Metabolic Pathway | Key Metabolites/Products |
|---|---|---|
| Plants | Conjugation with glucose epa.govepa.gov | N-glucosides, glucose ester conjugates epa.govepa.gov |
| Animals | Limited metabolism, rapid excretion invasive.orgorst.edu | Largely unchanged parent compound orst.eduwa.govepa.gov |
Based on this comparative analysis, it is plausible that this compound follows similar metabolic routes. In microbial systems, it is likely susceptible to degradation through processes such as hydroxylation, dechlorination, and eventual ring cleavage, initiated by microbial enzymes. In plants, it may undergo conjugation to form less toxic metabolites. In animals, it is expected to be poorly metabolized and rapidly excreted. The presence of the methyl ester group in this compound might introduce an additional metabolic step of hydrolysis to the corresponding carboxylic acid before further degradation or conjugation.
Applications of Methyl 3,5 Dichloro 6 Hydroxypicolinate and Its Derivatives in Chemical and Biological Research
Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis
The dichlorinated pyridine (B92270) core of Methyl 3,5-dichloro-6-hydroxypicolinate is a key structural element in the synthesis of a variety of heterocyclic compounds. While direct studies detailing the extensive use of this specific methyl ester are not broadly available, the closely related 3,6-dichloropicolinic acid is recognized as a highly active compound used as an intermediate in the production of herbicides and pesticides. researchgate.net The synthetic versatility of the dichloropicolinate scaffold is evident in its application for creating novel bioactive molecules.
For instance, research into new antimicrobial and anticancer agents has utilized a structurally similar compound, Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, as a key synthetic intermediate. mdpi.com This highlights the utility of the 3,5-dichloro-hydroxyphenyl moiety, a core component of this compound, in building libraries of compounds for biological screening. The synthesis of various substituted pyrrolidines and benzimidazoles from this intermediate demonstrates the value of this chemical scaffold in generating molecular diversity for drug discovery research. mdpi.com
Role in the Development of Chemical Probes and Research Tools
Currently, there is limited specific information available in the public domain regarding the direct application of this compound in the development of chemical probes and research tools.
Potential in Agrochemical Research (e.g., Herbicides, Fungicides)
The dichlorinated picolinate (B1231196) structure is of significant interest in agrochemical research, particularly in the development of synthetic auxin herbicides. nih.govnih.gov These herbicides are crucial for weed management in agriculture.
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.govnih.gov Research in this area has led to the development of new-generation herbicides. While direct synthesis from this compound is not explicitly detailed, numerous studies have focused on the synthesis of structurally related compounds, specifically 4-amino-3,5-dichloro-6-(substituted)-2-picolinic acids, which have shown potent herbicidal activity. nih.govmdpi.com
These studies underscore the importance of the 3,5-dichloro-picolinate core in achieving high efficacy. For example, novel picolinic acid derivatives with a pyrazolyl group at the 6-position have been designed and synthesized, exhibiting significant herbicidal effects. nih.govnih.gov In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their inhibitory activity against the growth of Arabidopsis thaliana roots. nih.gov The results indicated that some of these compounds had significantly higher herbicidal activity than existing commercial herbicides. nih.gov
Another study focused on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which also demonstrated potent herbicidal effects, particularly against broadleaf weeds. mdpi.com The data from these studies highlight the potential of the dichloropicolinate scaffold as a foundation for developing new and effective herbicides.
Below is a table summarizing the herbicidal activity of representative analogues from the aforementioned studies.
| Compound ID | Target Weeds | Application Rate | Efficacy | Reference |
| V-8 | Post-emergence broadleaf weeds | 300 g ha⁻¹ | Better than Picloram (B1677784) | nih.govnih.gov |
| S202 | Arabidopsis thaliana (root growth) | 0.5 µmol/L | 78.4% inhibition | mdpi.com |
| Various | Brassica napus (root growth) | 250 µM | >80% inhibition for 28 compounds | mdpi.com |
| Various | Amaranthus retroflexus L. | Not specified | 100% inhibition for 10 compounds | mdpi.com |
There is currently a lack of specific research findings on the use of this compound or its direct derivatives in the development of fungicidal compounds.
Development of Biological Agents for Research Purposes (Excluding Therapeutic or Clinical Claims)
The 3,5-dichloro-hydroxyphenyl structural motif, which is central to this compound, has been incorporated into novel molecules for biological research. A study focused on the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as potential scaffolds for new antimicrobial and anticancer agents. mdpi.com
These synthesized compounds, which feature the 3,5-dichloro-2-hydroxyphenyl group, were evaluated for their in vitro activity against various multidrug-resistant pathogens and human cancer cell lines. mdpi.com Notably, some of the benzimidazole (B57391) derivatives and hydrazones containing this moiety showed significant activity against vancomycin-intermediate Staphylococcus aureus strains and exhibited potent anticancer activity against A549 human pulmonary cancer cells. mdpi.com The addition of the 3,5-dichloro substitution was found to greatly enhance the in vitro anticancer activity of the parent compound. mdpi.com
These findings suggest that the 3,5-dichloro-hydroxyphenyl scaffold, as found in this compound, is a valuable component for designing novel biological agents for use in fundamental research to understand mechanisms of antimicrobial resistance and cancer cell proliferation.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted pyridines is a well-established area of organic chemistry. Future research on Methyl 3,5-dichloro-6-hydroxypicolinate would likely focus on developing synthetic pathways that are more efficient, cost-effective, and environmentally friendly. Traditional methods for the synthesis of similar chlorinated pyridines can involve harsh reagents and produce significant waste.
Modern synthetic approaches that could be explored include:
Catalytic C-H Activation: Directing the chlorination and hydroxylation of a picolinate (B1231196) precursor using transition metal catalysts could reduce the number of steps and improve atom economy.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and enabling safer handling of potentially hazardous reagents.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and sustainable processes.
Advanced Computational Approaches for Structure-Function Prediction and De Novo Design
Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like this compound. Future research could employ these methods to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing the computed properties of this compound with those of known bioactive molecules, it may be possible to predict its potential biological activities. nih.govresearchgate.net
Molecular Docking: Simulating the interaction of this compound with the active sites of various enzymes and receptors could identify potential biological targets.
De Novo Design: Computational algorithms could be used to design novel derivatives of this compound with enhanced activity or desired properties.
A summary of potential computational approaches is presented in the table below.
| Computational Approach | Potential Application for this compound |
| QSAR Modeling | Prediction of potential biological activities (e.g., herbicidal, fungicidal, pharmaceutical). |
| Molecular Docking | Identification of potential protein targets and elucidation of binding modes. |
| Density Functional Theory (DFT) | Calculation of spectroscopic properties and prediction of reactivity. |
| Molecular Dynamics Simulations | Study of the conformational flexibility and interactions with biological membranes. |
Exploration of Undiscovered Biological Activities through High-Throughput Screening and Phenotypic Assays
The biological activities of this compound are not well-characterized. High-throughput screening (HTS) campaigns could be employed to rapidly test the compound against a wide range of biological targets. Phenotypic screening, which assesses the effect of a compound on cell or organismal behavior, could also reveal unexpected activities.
Potential screening libraries and assays could include:
Enzyme Inhibition Assays: Testing against panels of kinases, proteases, and other enzymes.
Receptor Binding Assays: Screening for affinity to various G-protein coupled receptors (GPCRs) and nuclear receptors.
Antimicrobial Assays: Evaluating activity against a broad spectrum of bacteria and fungi.
Herbicidal and Insecticidal Assays: Assessing effects on various plant and insect species.
Environmental Remediation Strategies Involving Biotransformation and Phytoremediation
The environmental fate of chlorinated aromatic compounds is a significant concern. Research into the bioremediation and phytoremediation of this compound would be crucial if the compound were to be used in agricultural or industrial applications.
Biotransformation: Studies could focus on identifying microorganisms capable of degrading this compound. tandfonline.comtandfonline.comresearchgate.netoup.com The metabolic pathways and enzymes involved in its breakdown would be of particular interest.
Phytoremediation: The ability of certain plants to take up and detoxify chlorinated organic compounds could be explored as a potential remediation strategy for contaminated soil and water. researchgate.netscience.govclu-in.orgnih.govwikipedia.org
Integration of Omics Technologies in Mechanistic and Pathway Studies
Should this compound be found to have significant biological activity, "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) could provide deep insights into its mechanism of action. youtube.comyoutube.com For example, if the compound shows promise as a drug candidate, transcriptomic and proteomic studies could identify the genes and proteins whose expression is altered upon treatment. Metabolomic analysis could reveal changes in cellular metabolism, helping to elucidate the compound's downstream effects. nih.govresearchgate.net In an agricultural context, omics could be used to understand the molecular basis of its herbicidal or pesticidal activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3,5-dichloro-6-hydroxypicolinate, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of its carboxylic acid precursor. For example, refluxing intermediates in chlorobenzene with appropriate catalysts (e.g., K₂CO₃) for extended periods (30+ hours) has been used for analogous picolinate derivatives. Purification steps like recrystallization (ethanol) or column chromatography are critical to isolate the product. Yield optimization may involve adjusting reaction time, temperature, or stoichiometric ratios of reagents . Predicted physicochemical properties (e.g., density: 1.54 g/cm³, boiling point: 322.2°C) should be experimentally validated using techniques like DSC for melting point determination .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : X-ray crystallography (using software like SHELXL for refinement) is ideal for unambiguous structural determination. For less crystalline samples, use NMR (¹H/¹³C) to confirm substituent positions: the hydroxyl proton (6-position) will show downfield shifting (~10-12 ppm), while ester methyl groups appear near 3.8-4.0 ppm. High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (C₇H₅Cl₂NO₃, MW 222.02) .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210-230 nm) is recommended, using a C18 column and acetonitrile/water gradient. For trace impurities, LC-MS/MS provides higher sensitivity. Method validation should include specificity, linearity (R² > 0.995), and recovery rates (90-110%) for regulatory compliance .
Advanced Research Questions
Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1-13) and incubating at 40-60°C. Monitor degradation kinetics via HPLC at fixed intervals. Use Arrhenius plots to extrapolate shelf-life under ambient conditions. The electron-withdrawing chlorine substituents may enhance ester stability under acidic conditions, but the hydroxyl group could participate in intramolecular hydrogen bonding, affecting reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using the FINER criteria:
- Feasibility : Use a common cell line (e.g., HEK293) and solvent control (DMSO ≤ 0.1%).
- Novelty : Compare activity against known picolinate-based inhibitors.
- Relevance : Validate findings across multiple assays (e.g., enzymatic vs. cellular).
Meta-analyses of existing data can identify outliers or confounding variables .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying reactive sites. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., enzymes with picolinate-binding pockets). Correlate computed parameters (e.g., LogP, polar surface area) with experimental IC₅₀ values to refine SAR models .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Use vapor diffusion (sitting-drop method) with PEG-based precipitants. Introduce co-crystallization agents (e.g., divalent metals) to stabilize the lattice. For twinned crystals, employ SHELXD for phase refinement. If crystallization fails, switch to cryo-EM for low-resolution structural insights .
Methodological Notes
- Data Validation : Cross-reference predicted properties (e.g., boiling point) with experimental data to address discrepancies .
- Ethical Compliance : For bioactivity studies, ensure adherence to institutional review protocols for human/animal subjects, as outlined in biomedical research frameworks .
- Literature Synthesis : Use PICO frameworks to structure hypothesis-driven questions, e.g., "In enzymatic assays (Population), does this compound (Intervention) inhibit activity compared to unmodified picolinates (Comparison) with a ≥50% reduction in Vmax (Outcome)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
